4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
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Overview
Description
4-(2-Hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a hydroxypropyl group and a phenethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Hydroxypropyl Group: The piperazine core is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.
Phenethyl Group Introduction: The intermediate product is further reacted with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenethyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-oxopropyl)-N-phenethylpiperazine-1-carboxamide.
Reduction: Formation of 4-(2-hydroxypropyl)-N-phenethylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s structure suggests it could interact with neurotransmitter systems, making it a candidate for studying neurological disorders.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to hydrophilic sites, while the phenethyl group can interact with hydrophobic regions of proteins or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- 4-(2-Hydroxypropyl)-N-benzylpiperazine-1-carboxamide hydrochloride
- 4-(2-Hydroxypropyl)-N-phenethylpiperidine-1-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride offers a unique combination of hydrophilic and hydrophobic interactions due to its specific substituents. This makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZAJIZJLLSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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